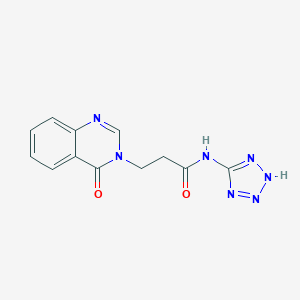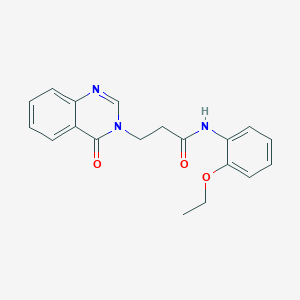
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as EPOB or ML315, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including drug discovery, cancer research, and neuroscience. EPOB is a small molecule inhibitor that targets the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and stem cell renewal.
作用机制
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide works by inhibiting the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and stem cell renewal. The Wnt pathway is also implicated in the development of cancer and neurodegenerative diseases. N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide targets a specific protein in the pathway, called TCF/LEF, which is involved in transcriptional regulation of Wnt target genes. By inhibiting TCF/LEF, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide blocks the downstream effects of the Wnt pathway, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have several biochemical and physiological effects in cells and animal models. In cancer cells, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide inhibits cell growth and induces apoptosis, which is associated with the downregulation of Wnt target genes and the upregulation of pro-apoptotic genes. In animal models, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to enhance synaptic plasticity and improve cognitive function, which is associated with the activation of the Wnt pathway in the brain.
实验室实验的优点和局限性
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its small size, high potency, and specificity for the Wnt pathway. N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be easily synthesized and purified, making it a cost-effective tool for studying the Wnt pathway. However, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide also has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are required to ensure the safety and specificity of N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments.
未来方向
There are several future directions for N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide research, including its potential applications in cancer therapy, neurodegenerative diseases, and stem cell research. In cancer therapy, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used in combination with other drugs to enhance their effectiveness and reduce side effects. In neurodegenerative diseases, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used to enhance synaptic plasticity and improve cognitive function in patients. In stem cell research, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used to regulate stem cell renewal and differentiation, leading to the development of new therapies for various diseases.
合成方法
The synthesis of N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves several steps, including the reaction of 4-ethylbenzoyl chloride with hydrazine hydrate to form 4-ethylphenylhydrazine, which is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form the final product, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. The chemical structure of N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been confirmed by various analytical techniques, including NMR and mass spectrometry.
科学研究应用
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in various scientific fields. In drug discovery, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroscience, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models, suggesting its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
|---|---|
分子式 |
C20H21N3O2 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H21N3O2/c1-2-15-11-13-17(14-12-15)21-18(24)9-6-10-19-22-20(23-25-19)16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,21,24) |
InChI 键 |
ZUUVJORSCAWFTQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)

![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277442.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)

![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B277449.png)